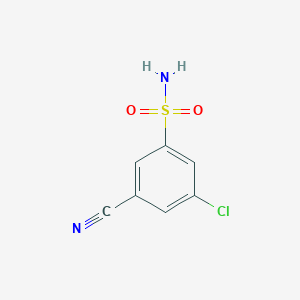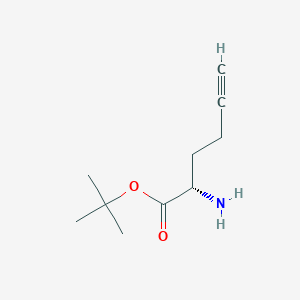
1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane is a unique organic compound characterized by its cyclobutane ring structure substituted with bromomethyl, difluoromethyl, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclobutanone derivatives, which are treated with brominating agents to introduce the bromomethyl group. The difluoromethyl and trifluoromethyl groups can be introduced through various fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic processes can be employed to optimize the production process. The use of robust and efficient bromination and fluorination reagents is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the bromomethyl group to a methyl group.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids or esters.
Major Products:
- Substituted cyclobutanes
- Alcohols and carboxylic acids
- Complex organic frameworks through cross-coupling
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane involves its interaction with specific molecular targets and pathways. The compound’s bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of enzyme activity or receptor function. The difluoromethyl and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-3-(trifluoromethyl)benzene: Shares the bromomethyl and trifluoromethyl groups but differs in the aromatic ring structure.
1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane: Similar cyclobutane structure with a methyl group instead of difluoromethyl.
Uniqueness: 1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the cyclobutane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C6H6BrF5 |
|---|---|
Molekulargewicht |
253.01 g/mol |
IUPAC-Name |
1-(bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane |
InChI |
InChI=1S/C6H6BrF5/c7-3-4(6(10,11)12)1-5(8,9)2-4/h1-3H2 |
InChI-Schlüssel |
GMIJPVJHUYZKEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)(CBr)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



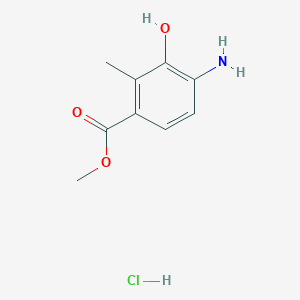
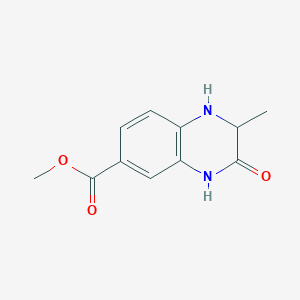
![7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione](/img/structure/B13504808.png)

![Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine](/img/structure/B13504819.png)
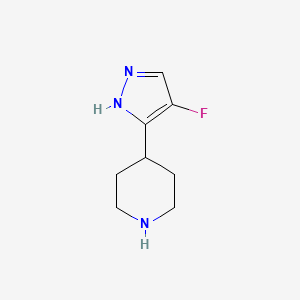
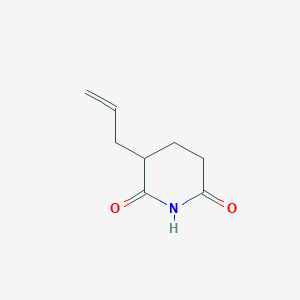
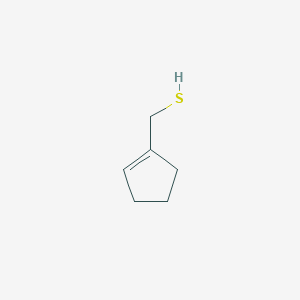
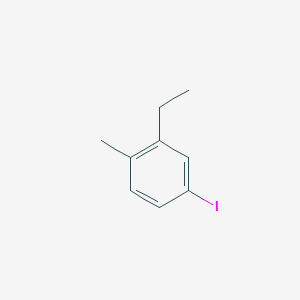
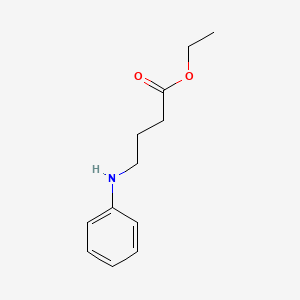
![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid](/img/structure/B13504865.png)
